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Abstract
Delavinone, also known as Sinpeinine A, is a naturally occurring isosteroidal alkaloid with

emerging therapeutic potential. This technical guide provides a detailed overview of its

chemical structure, physicochemical properties, and known biological activities. Special

emphasis is placed on its mechanism of action in colorectal cancer via the induction of

ferroptosis and its potential as an anti-inflammatory agent. This document also includes a

detailed experimental protocol for the pharmacokinetic analysis of Delavinone using Ultra-

Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and

presents key pharmacokinetic parameters in a murine model.

Chemical Structure and Properties
Delavinone (Sinpeinine A) is classified as an alkaloid.[1] Its chemical identity has been

confirmed through methods such as Mass Spectrometry (MS) and Nuclear Magnetic

Resonance (NMR).[1]

The fundamental chemical and physical properties of Delavinone are summarized in the table

below.
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Property Value Source

Synonyms Sinpeinine A, Hupehenirine [1]

Molecular Formula C₂₇H₄₃NO₂ [1][2][3][4]

Molecular Weight 413.646 g/mol [1][2]

CAS Number 96997-98-7 [1][3][4]

IUPAC Name

(1R,2S,6S,9S,10R,11R,15S,18

S,20S,23R,24S)-20-hydroxy-

6,10,23-trimethyl-4-

azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹

.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-

one

[4]
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A 2D representation of the chemical structure of Delavinone is provided in Figure 1.

Chemical structure of Delavinone (Sinpeinine A) Figure 1. 2D Chemical Structure of
Delavinone (Sinpeinine A).

Biological Activity and Signaling Pathways
Recent studies have highlighted the significant biological activities of Delavinone, particularly

its anti-cancer effects.

Induction of Ferroptosis in Colorectal Cancer
Delavinone has been shown to elicit oxidative stress and trigger ferroptosis in colorectal

cancer (CRC) cells.[3] The mechanism of action involves the inhibition of the PKCδ/Nrf2/GPX4
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signaling axis.[3] Delavinone inhibits the kinase activity of Protein Kinase C delta (PKCδ),

which in turn prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related

factor 2 (Nrf2).[3] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear

translocation and subsequent downregulation of genes involved in glutathione (GSH)

synthesis.[3] The reduction in GSH levels ultimately leads to the inactivation of Glutathione

Peroxidase 4 (GPX4), a key regulator of ferroptosis, thereby inducing this form of programmed

cell death in CRC cells.[3] Overexpression of GPX4 has been found to weaken the anticancer

effects of Delavinone, confirming the critical role of this pathway.[3]

Delavinone PKCδ Phosphorylated Nrf2 Nrf2
(Nuclear Translocation) GSH Synthesis Genes GSH GPX4 Ferroptosis

Click to download full resolution via product page

Caption: Delavinone-induced ferroptosis signaling pathway in colorectal cancer cells.

Potential Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanism of Delavinone are emerging, related

alkaloids have been shown to exert anti-inflammatory effects by suppressing the NF-κB

signaling pathway. The nuclear factor kappa B (NF-κB) pathway is a critical regulator of

inflammatory responses, and its inhibition leads to a reduction in the production of pro-

inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Given the structural similarities and

common biological activities of isosteroidal alkaloids, it is plausible that Delavinone may also

modulate the NF-κB pathway to exert anti-inflammatory effects. Further research is warranted

to fully elucidate this mechanism.

Pharmacokinetics
A sensitive and rapid UPLC-MS/MS method has been developed for the determination of

Delavinone in mouse blood.[1][4] This method has been successfully applied to study the

pharmacokinetics of Delavinone following intravenous and oral administration.[1][4]

Experimental Protocol: UPLC-MS/MS Analysis
Instrumentation:
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UPLC system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

Flow Rate: 0.4 mL/min.

Analysis Time: Approximately 4 minutes per sample.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

Detection: Multiple Reaction Monitoring (MRM).

Sample Preparation:

Blood samples (20 µL) are collected from mice at various time points post-administration.

Protein precipitation is performed to extract the analyte.

Method Validation:

The method is validated for linearity, precision, accuracy, recovery, and matrix effect.

The lower limit of quantification (LLOQ) is established at 1.0 ng/mL.[1][4]

Intraday and interday precision (RSD) are typically less than 13%.[1][4]

Accuracy ranges from 96.8% to 104.9%.[1][4]

Average recovery is greater than 80.6%.[1][4]

The matrix effect is between 88.8% and 103.4%.[1][4]
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Caption: Experimental workflow for pharmacokinetic analysis of Delavinone.

Pharmacokinetic Parameters
The main pharmacokinetic parameters of Delavinone in mice, as determined by a

noncompartmental model analysis, are presented in the table below.

Administr
ation
Route

Dose
(mg/kg)

AUC₀₋t
(ng/mLh)

AUC₀₋∞
(ng/mLh)

Cmax
(ng/mL)

Tmax (h) t₁/₂ (h)

Intravenou

s
1.0

283.5 ±

45.6

289.7 ±

46.2
- - 1.8 ± 0.3

Oral 2.5 32.7 ± 8.9 36.2 ± 9.8 9.8 ± 2.1 0.3 ± 0.1 2.1 ± 0.5

Oral 10.0
145.8 ±

35.7

152.4 ±

38.1
45.6 ± 11.2 0.5 ± 0.2 2.5 ± 0.6

Data adapted from a pharmacokinetic study in mice. The oral bioavailability of Delavinone was

determined to be 12.4%.[1][4]

Conclusion
Delavinone (Sinpeinine A) is a promising natural product with well-defined anticancer activity

mediated through the induction of ferroptosis. Its pharmacokinetic profile suggests rapid

absorption and moderate elimination. The potential for anti-inflammatory activity further

broadens its therapeutic prospects. This technical guide provides a foundational understanding
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for researchers and professionals in drug development, encouraging further investigation into

the clinical applications of this intriguing isosteroidal alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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